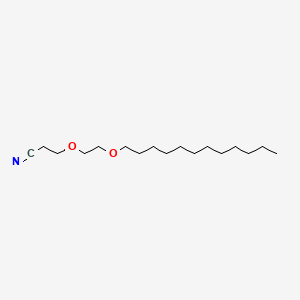
3-(2-(Dodecyloxy)ethoxy)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dodecyloxy)ethoxy)propiononitrile is an organic compound with the molecular formula C17H33NO2 It is characterized by the presence of a nitrile group (-CN) attached to a propiononitrile backbone, which is further substituted with a dodecyloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dodecyloxy)ethoxy)propiononitrile typically involves the reaction of dodecyloxyethanol with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the alcohol to the acrylonitrile, followed by subsequent etherification to introduce the dodecyloxy group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Dodecyloxy)ethoxy)propiononitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkage under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various ether or thioether derivatives.
Aplicaciones Científicas De Investigación
3-(2-(Dodecyloxy)ethoxy)propiononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3-(2-(Dodecyloxy)ethoxy)propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological targets. The dodecyloxyethoxy group imparts lipophilicity to the molecule, facilitating its interaction with lipid membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Octyloxy)ethoxy)propiononitrile
- 3-(2-(Hexadecyloxy)ethoxy)propiononitrile
- 3-(2-(Tetradecyloxy)ethoxy)propiononitrile
Uniqueness
3-(2-(Dodecyloxy)ethoxy)propiononitrile is unique due to its specific chain length and ether linkage, which confer distinct physicochemical properties. Compared to shorter or longer chain analogs, it exhibits a balance of hydrophilicity and lipophilicity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
71173-01-8 |
|---|---|
Fórmula molecular |
C17H33NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(2-dodecoxyethoxy)propanenitrile |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-16-17-20-15-12-13-18/h2-12,14-17H2,1H3 |
Clave InChI |
DNKLKJXCTRNFBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




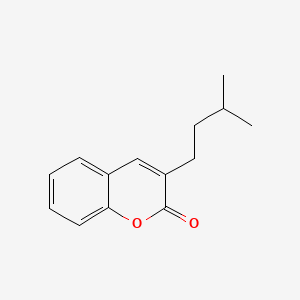
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
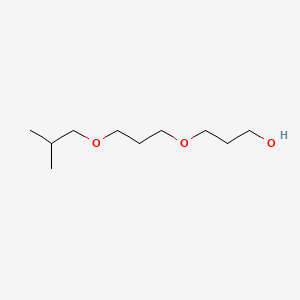
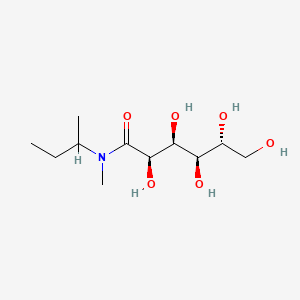
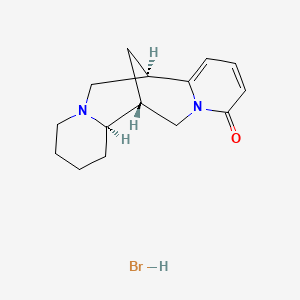
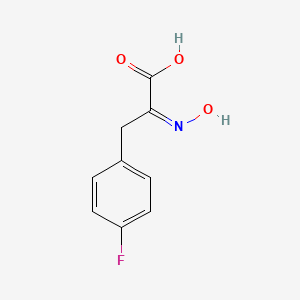
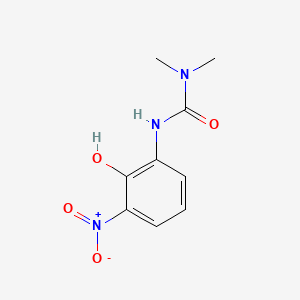


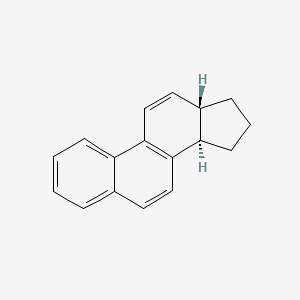
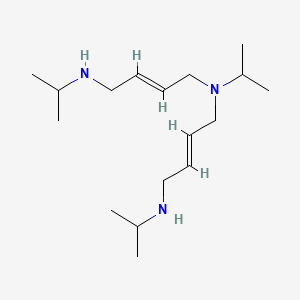
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
